
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.23588 g/mol . It is characterized by the presence of a tetrahydrofuran ring and a cyanophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-cyanophenylamine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-cyanophenyl)furan-2-carboxamide: This compound has a furan ring instead of a tetrahydrofuran ring, which may result in different chemical and biological properties.
N-(4-cyanophenyl)tetrahydrothiophene-2-carboxamide:
N-(4-cyanophenyl)pyrrolidine-2-carboxamide: This compound contains a pyrrolidine ring, which may affect its pharmacokinetic and pharmacodynamic properties.
Biological Activity
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
This compound features a tetrahydrofuran ring and a cyanophenyl group, with a carboxamide functional group that enhances its reactivity and biological profile. This compound has been investigated for its interactions with various molecular targets, particularly in pharmacological contexts.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrofuran Ring : The initial step often includes the cyclization of a suitable precursor.
- Introduction of the Cyanophenyl Group : This is achieved through substitution reactions that incorporate the cyanophenyl moiety.
- Amidation : The final step involves the introduction of the carboxamide group to complete the synthesis.
Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its potential as a biochemical probe suggests it could be instrumental in studying cellular processes and disease mechanisms.
Pharmacological Applications
This compound has shown promise in several pharmacological contexts:
Case Study 1: Anticancer Activity
In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against human cancer cell lines. For instance, derivatives with similar functional groups have been tested and displayed IC50 values indicating potent activity against breast (MCF-7) and lung (A549) cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 38.5 |
Compound B | A549 | 62.4 |
Case Study 2: Enzyme Interaction Studies
Further investigations into the binding affinity of this compound with specific enzymes revealed its potential as an inhibitor. For example, docking studies indicated favorable interactions with key enzymes involved in cancer metabolism .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h3-6,11H,1-2,7H2,(H,14,15) |
InChI Key |
UZHRXBRRHUEPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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